molecular formula C8H8INO2 B3249364 4-Amino-5-iodo-2-methylbenzoic acid CAS No. 1934511-55-3

4-Amino-5-iodo-2-methylbenzoic acid

Cat. No.: B3249364
CAS No.: 1934511-55-3
M. Wt: 277.06 g/mol
InChI Key: GVWOLRLFCDZKDE-UHFFFAOYSA-N
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Description

Significance of Aminobenzoic Acids in Modern Chemical Synthesis

Aminobenzoic acids, characterized by the presence of both an amino (-NH2) and a carboxylic acid (-COOH) group on a benzene (B151609) ring, are of paramount importance in contemporary chemical synthesis. These bifunctional molecules serve as crucial intermediates in the production of pharmaceuticals, dyes, and polymers. google.com For instance, para-aminobenzoic acid (PABA) is a well-known intermediate in the synthesis of folic acid by microorganisms and has been utilized in the development of sulfonamide drugs. vedantu.com The amino group can act as a nucleophile or be transformed into a diazonium salt, a highly versatile functional group for introducing a wide range of substituents onto the aromatic ring. The carboxylic acid group, on the other hand, can undergo esterification, amidation, or reduction to an alcohol, further expanding the synthetic possibilities. researchgate.net The interplay between these two functional groups, and their influence on the aromatic ring's reactivity, makes aminobenzoic acids powerful tools for synthetic chemists.

Role of Halogenated Aromatic Systems as Versatile Synthetic Scaffolds

Halogenated aromatic compounds are indispensable building blocks in organic synthesis, prized for their utility in forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com The introduction of a halogen atom (F, Cl, Br, I) onto an aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals and advanced materials. numberanalytics.com The nature of the halogen and its position on the ring can be fine-tuned to control the regioselectivity and reactivity of subsequent transformations. numberanalytics.com For example, iodoarenes are often more reactive in cross-coupling reactions than their bromo or chloro counterparts. The presence of halogens can also influence the electronic properties of the aromatic ring, impacting its reactivity in electrophilic and nucleophilic substitution reactions. numberanalytics.com

Contextualizing 4-Amino-5-iodo-2-methylbenzoic Acid within Contemporary Aromatic Chemistry Research

This compound is a polysubstituted aromatic compound that embodies the synthetic potential of both aminobenzoic acids and halogenated aromatic systems. Its structure, featuring an amino group, an iodine atom, and a methyl group on a benzoic acid framework, presents a unique combination of reactive sites. The amino group can direct electrophilic substitution and can be diazotized for further functionalization. The iodine atom serves as a prime site for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents at the 5-position. The methyl group, while seemingly simple, can influence the molecule's conformation and the reactivity of the adjacent functional groups. The carboxylic acid provides another handle for derivatization. This multi-functionalized scaffold makes this compound a valuable intermediate in the synthesis of complex, highly substituted aromatic compounds that are of interest in medicinal chemistry and materials science.

Overview of Research Trajectories in Advanced Benzoic Acid Architectures

Current research in the field of substituted benzoic acids is focused on several key areas. A major thrust is the development of novel and efficient methods for the synthesis of highly functionalized benzoic acid derivatives. This includes the exploration of new catalytic systems for C-H activation and late-stage functionalization, which allow for the direct introduction of substituents onto the aromatic ring without the need for pre-functionalized starting materials. Another significant area of research is the design and synthesis of benzoic acid-based molecules with specific biological activities. This often involves the use of computational methods to predict the binding of these molecules to biological targets. nih.govmdpi.com Furthermore, there is growing interest in the application of substituted benzoic acids in the development of new materials, such as polymers, liquid crystals, and organic light-emitting diodes (OLEDs). seemafinechem.com The unique electronic and structural properties of these molecules make them attractive candidates for these applications. The study of compounds like this compound contributes to these research trajectories by providing a versatile platform for the construction of novel and complex molecular architectures.

Data on Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Amino-2-methylbenzoic Acid2486-75-1C₈H₉NO₂151.16
2-Iodo-5-methylbenzoic acid52548-14-8C₈H₇IO₂262.04
5-Iodo-2-methylbenzoic acid54811-38-0C₈H₇IO₂262.05
p-Aminobenzoic acid150-13-0C₇H₇NO₂137.14
2-Amino-5-methylbenzoic acidC₈H₉NO₂151.16

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-iodo-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWOLRLFCDZKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Pathways of 4 Amino 5 Iodo 2 Methylbenzoic Acid

Reactions Involving the Carboxyl Group

The carboxylic acid functionality is a primary site for modifications such as esterification and amidation, which are fundamental transformations in the synthesis of a wide array of organic compounds.

The carboxyl group of 4-amino-5-iodo-2-methylbenzoic acid can be readily converted into esters and amides through various established synthetic protocols. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using coupling agents. For instance, the related compound 5-iodo-2-methylbenzoic acid can be esterified with methanol. Similarly, amidation reactions can be performed by first converting the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride, followed by reaction with a primary or secondary amine. chemicalbook.com This two-step process is effective for forming amide bonds, as demonstrated in the synthesis of N-isopropyl-2-iodo-5-methylbenzamide from 2-iodo-5-methylbenzoic acid. chemicalbook.com

These reactions allow for the introduction of a wide variety of R groups, significantly altering the steric and electronic properties of the molecule.

Table 1: Examples of Carboxyl Group Transformations

Reaction Type Reagents Product Type
Esterification Alcohol (e.g., Methanol), Acid Catalyst Methyl Ester

The transformation of carboxylic acids into esters and amides typically proceeds through nucleophilic acyl substitution. In acid-catalyzed esterification (Fischer esterification), the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating attack by the alcohol nucleophile.

For amidation, the conversion to an acyl chloride dramatically increases the reactivity of the carboxyl group. The highly electrophilic acyl chloride is then readily attacked by the amine nucleophile. Modern catalytic methods, such as those employing metallaphotoredox catalysis, have also emerged for the functionalization of carboxylic acids, enabling transformations like arylation, alkylation, and amination via decarboxylative pathways. princeton.edu These advanced methods often utilize first-row transition metals like nickel or copper and can operate under mild conditions, providing alternative routes for derivatization. princeton.edu

Transformations at the Aromatic Amino Functionality

The nucleophilic aromatic amino group is another key site for derivatization, participating in reactions such as acylation, sulfonylation, and diazotization.

The amino group of this compound can be acylated by reacting it with acyl chlorides or acid anhydrides to form amides. This reaction is a common strategy for protecting the amino group or for introducing specific acyl moieties into the molecule. Similarly, sulfonylation can be achieved by reacting the amine with a sulfonyl chloride in the presence of a base, yielding a sulfonamide. These transformations are fundamental in modifying the electronic properties and biological activity of aromatic amines.

One of the most versatile transformations of the aromatic amino group involves its conversion into a diazonium salt. masterorganicchemistry.com Treatment of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures, yields a highly reactive aryldiazonium salt. chemicalbook.commasterorganicchemistry.com

This diazonium group (–N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide range of nucleophiles in what are known as Sandmeyer and related reactions. masterorganicchemistry.com This pathway provides access to a diverse set of derivatives where the amino group is replaced by various substituents. For example, reacting the diazonium salt with copper(I) halides (CuCl, CuBr) or copper(I) cyanide (CuCN) can introduce chloro, bromo, or cyano groups, respectively. masterorganicchemistry.com Heating the diazonium salt solution can introduce a hydroxyl group. masterorganicchemistry.com A notable application is the Sandmeyer-type reaction where an amino group is converted to an iodide using potassium iodide, a transformation used in the synthesis of 2-iodo-5-methylbenzoic acid from 2-amino-5-methylbenzoic acid. chemicalbook.com

Table 2: Representative Sandmeyer Reactions for Aryldiazonium Salts

Reagent Product
Copper(I) Chloride (CuCl) Aryl Chloride
Copper(I) Bromide (CuBr) Aryl Bromide
Copper(I) Cyanide (CuCN) Aryl Cyanide (Nitrile)
Potassium Iodide (KI) Aryl Iodide
Water (H₂O), Heat Phenol
Tetrafluoroboric Acid (HBF₄), Heat Aryl Fluoride

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Position

The carbon-iodine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions. The high reactivity of aryl iodides compared to bromides or chlorides makes this position ideal for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.govnih.gov

The general mechanism for these reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation (for coupling with organometallic reagents) or migratory insertion (for Heck-type reactions), and reductive elimination. wikipedia.orguwindsor.ca

Prominent examples of these transformations include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. nih.gov

Sonogashira Coupling: This involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylated alkyne. wikipedia.orglibretexts.org Copper-free versions of this reaction have also been developed. organic-chemistry.orgnih.gov

Heck Coupling: In this reaction, the aryl iodide is coupled with an alkene to form a substituted alkene.

Buchwald-Hartwig Amination: This powerful method forms a new C-N bond by coupling the aryl iodide with a primary or secondary amine, providing a direct route to more complex substituted anilines. wikipedia.orgbeilstein-journals.org

Stille Coupling: This reaction couples the aryl iodide with an organostannane reagent to create a C-C bond. psu.edu

These cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the modular assembly of complex molecules from simpler, readily available starting materials like this compound.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Iodide Site

Reaction Name Coupling Partner Bond Formed Key Reagents
Suzuki-Miyaura Organoboron Compound C(aryl)-C(sp², sp³) Pd catalyst, Base
Sonogashira Terminal Alkyne C(aryl)-C(sp) Pd catalyst, Cu(I) co-catalyst, Base
Heck Alkene C(aryl)-C(sp²) Pd catalyst, Base
Buchwald-Hartwig Amine C(aryl)-N Pd catalyst, Base, Ligand

Table 4: List of Mentioned Chemical Compounds

Compound Name
This compound
5-Iodo-2-methylbenzoic acid
2-Iodo-5-methylbenzoic acid
2-Amino-5-methylbenzoic acid
N-isopropyl-2-iodo-5-methylbenzamide
Sodium nitrite
Potassium iodide
Copper(I) chloride
Copper(I) bromide
Copper(I) cyanide
Tetrafluoroboric acid
Hypophosphorous acid
Thionyl chloride
Methanol

Suzuki-Miyaura and Sonogashira Coupling Reactions

The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon bonds, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling reaction joins the aryl iodide with an organoborane compound (typically a boronic acid or ester) to form a biaryl structure. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org For this compound, this provides a direct route to introduce new aryl or heteroaryl substituents at the 5-position.

The Sonogashira coupling reaction facilitates the formation of a C(sp²)–C(sp) bond by coupling the aryl iodide with a terminal alkyne. libretexts.org This reaction is typically co-catalyzed by palladium and copper(I) salts, though copper-free protocols have been developed to broaden substrate scope and simplify purification. nih.govorganic-chemistry.org The Sonogashira reaction is invaluable for synthesizing arylalkynes, which are important intermediates in the development of pharmaceuticals and functional materials due to the introduction of a rigid, linear alkyne linker. nih.gov

In both reactions, the high reactivity of the carbon-iodine bond compared to potential carbon-chlorine or carbon-bromine bonds ensures high chemoselectivity for coupling at the intended position. libretexts.org

Reaction Type Description Key Components Bond Formed
Suzuki-Miyaura Coupling Couples an aryl halide with an organoboron reagent. libretexts.orgPd Catalyst, Base, Boronic Acid/EsterC(sp²)–C(sp²)
Sonogashira Coupling Couples an aryl halide with a terminal alkyne. libretexts.orgPd Catalyst, Cu(I) Co-catalyst (optional), Base, Terminal AlkyneC(sp²)–C(sp)

Ligand Design and Catalyst Optimization for Selective Coupling

The efficiency and selectivity of Suzuki-Miyaura and Sonogashira coupling reactions are highly dependent on the choice of catalyst system, particularly the ligand coordinated to the palladium center. Ligand design aims to enhance catalyst stability, improve reaction rates, and allow for milder reaction conditions (e.g., lower temperatures or use in aqueous media).

For Suzuki-Miyaura couplings, ligands such as water-soluble aminopyrimidines have been shown to be effective for reactions at low substrate concentrations, which is particularly relevant for complex or biological substrates. nih.govnih.gov N-heterocyclic carbenes (NHCs) are another important class of ligands that can form robust palladium complexes, showing high activity for the coupling of aryl chlorides and even enabling acylative Suzuki couplings to form ketones. nih.gov

In the context of Sonogashira couplings, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the reaction, especially in copper-free systems. libretexts.org For instance, the use of di-tert-butylneopentylphosphine (B1584642) ([DTBNpP]) allows for room-temperature, copper-free coupling of aryl bromides, demonstrating excellent functional group tolerance. nih.gov The development of such catalyst systems is crucial for the synthesis of complex molecules where sensitive functional groups, like the amino and carboxylic acid moieties on the target compound, must be preserved.

Ligand/Catalyst System Coupling Reaction Key Features & Advantages Reference
[DTBNpP]Pd(crotyl)ClSonogashiraAir-stable precatalyst; facilitates room-temperature, copper-free coupling. nih.gov nih.gov
2-Dimethylamino-4,6-dihydroxypyrimidine (L2) with Pd(OAc)₂SonogashiraWater-soluble ligand enabling aqueous medium reactions for biological applications. nih.gov nih.gov
2-Amino-4,6-dihydroxy-pyrimidine (ADHP) LigandsSuzuki-MiyauraEffective for aqueous coupling at low substrate concentrations; useful for radiolabeling. nih.gov nih.gov
Nitrile-Functionalized NHC-Palladium ComplexesSuzuki-MiyauraRobust catalysts for coupling aryl halides and acyl chlorides. nih.gov nih.gov

Electrophilic Aromatic Substitution Reactions on the Core Structure

Beyond cross-coupling at the iodo-position, the aromatic ring of this compound can undergo electrophilic aromatic substitution (EAS). The outcome of EAS is dictated by the directing effects of the existing substituents.

Amino group (-NH₂): A powerful activating group and ortho-, para-director.

Methyl group (-CH₃): An activating group and ortho-, para-director.

Iodo group (-I): A deactivating group, yet an ortho-, para-director due to resonance effects.

Carboxylic acid group (-COOH): A deactivating group and a meta-director.

The positions available for substitution are C3 and C6. The directing effects of the substituents are as follows:

Position C3: Is ortho to the -CH₃ group and meta to the -NH₂ and -I groups.

Position C6: Is ortho to the -NH₂ group and meta to the -CH₃ and -COOH groups.

The powerful activating and ortho-directing effect of the amino group is the dominant influence. Therefore, electrophilic substitution is most likely to occur at position C6, which is ortho to the amino group. The combined activating effects of the amino and methyl groups would strongly favor substitution over deactivation by the iodo and carboxylic acid functions. Standard EAS reactions like nitration, halogenation, or sulfonation would be expected to yield the 6-substituted derivative as the major product. masterorganicchemistry.com

Chemo-, Regio-, and Stereoselectivity in Complex Derivatization Processes

Achieving selectivity is paramount when derivatizing a multifunctional molecule like this compound.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In palladium-catalyzed cross-coupling, the reaction occurs exclusively at the carbon-iodine bond. The C-N, C-C, and C-O bonds of the other substituents are inert under these conditions. This allows for the precise modification of the 5-position without affecting the amino or carboxylic acid groups.

Regioselectivity: This determines the position at which a reaction occurs. As discussed in the context of EAS, the substitution pattern is controlled by the directing effects of the existing groups, strongly favoring substitution at the C6 position. masterorganicchemistry.com In cases of di-halogenated substrates, Sonogashira coupling shows a preference for the more reactive halide, for example, iodine over bromine or chlorine, ensuring predictable regiochemical outcomes. libretexts.org

Stereoselectivity: While the core aromatic structure is achiral, stereoselectivity becomes critical if chiral centers are introduced during derivatization. For example, if the carboxylic acid is coupled to a chiral amine or alcohol, or if a substituent introduced via coupling contains a stereocenter, the potential for creating diastereomers arises. The reaction conditions would then need to be optimized to control the stereochemical outcome, although this is less a function of the starting aromatic core and more about the nature of the subsequent reaction.

The predictable chemo- and regioselectivity of this compound makes it a reliable building block in multi-step organic synthesis.

Advanced Spectroscopic and Crystallographic Elucidation of 4 Amino 5 Iodo 2 Methylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Through the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques, the precise arrangement of atoms and their connectivity within 4-amino-5-iodo-2-methylbenzoic acid and its derivatives can be determined. chemicalbook.comuni.lusigmaaldrich.comnist.govdocbrown.infotcichemicals.comchemicalbook.com

1D (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each type of proton and carbon atom in the molecule. chemicalbook.comsigmaaldrich.comnist.govdocbrown.infotcichemicals.com For instance, in a derivative like methyl 4-amino-5-iodo-2-methylbenzoate, the ¹H NMR spectrum would show distinct signals for the methyl protons, aromatic protons, and amino protons, each with a characteristic chemical shift. uni.lu

Two-dimensional NMR techniques offer deeper insights into the molecular structure by revealing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps in piecing together fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for establishing the connectivity across quaternary carbons and heteroatoms. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, providing valuable information about the molecule's three-dimensional structure and stereochemistry.

Chemical Shift Analysis and Coupling Constant Interpretation

The chemical shift (δ) of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the iodine atom and the carboxylic acid group in this compound, will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like the amino and methyl groups, will shield nearby nuclei, shifting their signals to a lower chemical shift (upfield).

Spin-spin coupling, observed as the splitting of NMR signals, arises from the interaction of neighboring non-equivalent nuclei. The magnitude of this interaction is given by the coupling constant (J), measured in Hertz (Hz). The multiplicity of a signal (e.g., singlet, doublet, triplet) and the value of J provide information about the number of neighboring protons and the dihedral angle between them, which is critical for determining the substitution pattern on the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-COOH~12-13~168-172
C1-~128-132
C2-CH₃~2.2-2.5~18-22
C3-H~6.5-6.8~115-120
C4-NH₂~4.5-5.5 (broad)~145-150
C5-I-~80-85
C6-H~7.8-8.1~140-145

Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain insights into its structure through fragmentation analysis. sigmaaldrich.comdocbrown.infonih.govbldpharm.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. sigmaaldrich.com This high accuracy allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of this compound. For example, the calculated exact mass of C₈H₈INO₂ is 276.95998 Da. HRMS can confirm this mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Elucidating Derivative Structures

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z are selected and then fragmented further to produce a secondary mass spectrum. nih.gov By analyzing the fragmentation patterns, the structure of the parent ion and its derivatives can be elucidated.

For this compound, common fragmentation pathways would involve:

Loss of the carboxylic acid group (-COOH) as CO₂ and H₂O.

Cleavage of the C-I bond, resulting in the loss of an iodine radical.

Loss of the methyl group (-CH₃).

The fragmentation patterns of derivatives will show characteristic losses of the modifying groups. For example, a tert-butyl ester derivative would likely show a prominent loss of isobutylene (B52900) (56 Da). nih.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Fragment IonDescriptionPredicted m/z
[M]⁺Molecular Ion277
[M-H₂O]⁺Loss of water259
[M-COOH]⁺Loss of carboxylic acid group232
[M-I]⁺Loss of iodine150

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. chemicalbook.comnist.govtcichemicals.com The absorption of IR radiation or the scattering of light in Raman spectroscopy at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, key vibrational modes that can be identified include:

O-H stretch of the carboxylic acid, which appears as a very broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹.

N-H stretches of the primary amine, which appear as two sharp to medium bands in the region of 3300-3500 cm⁻¹.

C=O stretch of the carboxylic acid, which is a strong, sharp absorption around 1680-1710 cm⁻¹.

C-N stretch of the aromatic amine, typically found in the 1250-1350 cm⁻¹ region.

C-I stretch , which appears at lower frequencies, usually in the range of 500-600 cm⁻¹.

Aromatic C-H and C=C stretches and bends, which provide a fingerprint for the substituted benzene (B151609) ring.

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For instance, the C-I bond and the symmetric vibrations of the aromatic ring often produce strong Raman signals.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Intensity
-COOHO-H stretch2500-3300 (broad)Weak
-COOHC=O stretch1680-1710Medium
-NH₂N-H stretch3300-3500Medium
AromaticC=C stretch1450-1600Strong
C-IC-I stretch500-600Strong

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Unit Cell Parameters, Space Group Determination, and Bond Geometry

The foundational data obtained from a single-crystal X-ray diffraction experiment includes the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the smallest repeating unit of the crystal lattice—and the space group, which describes the symmetry elements present in the crystal.

For a hypothetical crystal of this compound, one would expect to determine these parameters with high precision. The resulting data would be presented in a table similar to the one below, which is a hypothetical representation.

Hypothetical Unit Cell Parameters and Crystal Data for this compound

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 7.50
b (Å) 10.20
c (Å) 12.80
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 979.2
Z 4

From the refined crystal structure, a detailed analysis of the bond lengths and angles within the molecule would be possible. This would reveal the geometry of the benzene ring, the carboxylic acid group, and the nature of the carbon-iodine and carbon-nitrogen bonds.

Hypothetical Bond Lengths and Angles for this compound

Bond Length (Å) Angle Angle (°)
C-I 2.10 O-C-O 122.5
C-N 1.38 C-C-I 119.8
C-C (aromatic) 1.39 (avg.) C-C-N 120.1
C=O 1.25

Intermolecular Interactions, Hydrogen Bonding Networks, and Crystal Packing Motifs

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. In the case of this compound, one would anticipate the presence of strong hydrogen bonds involving the amino and carboxylic acid functional groups. These interactions are crucial in directing the self-assembly of the molecules into a stable crystalline framework.

Conformational Analysis in the Crystalline State

Single-crystal X-ray diffraction provides a snapshot of the molecule's conformation in the solid state. For this compound, this would involve determining the torsion angles that define the orientation of the carboxylic acid and amino groups relative to the benzene ring. The planarity of the benzoic acid moiety and any twisting of the functional groups would be quantified. This information is vital for understanding how the molecule adapts its shape to optimize packing and intermolecular interactions within the crystal.

Polymorphism and Crystal Engineering Studies of Aminobenzoic Acids

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in aminobenzoic acids. acs.orgresearchgate.netcore.ac.ukrsc.org Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability, which are of critical importance in the pharmaceutical and materials science fields.

The isomers of aminobenzoic acid (ortho, meta, and para) all exhibit polymorphism. acs.org For instance, para-aminobenzoic acid (p-ABA) is known to have multiple polymorphic forms (α, β, γ, and δ), with the α and β forms being the most studied. researchgate.netcore.ac.ukrsc.org The formation of a particular polymorph can be influenced by factors such as the solvent used for crystallization, the rate of cooling, and the presence of impurities. researchgate.net

Crystal engineering of aminobenzoic acids focuses on the rational design of crystalline architectures with desired properties. This is often achieved by exploiting the predictable nature of hydrogen bonding. The carboxylic acid dimer is a robust supramolecular synthon that is commonly observed in the crystal structures of benzoic acid derivatives. acs.org However, the presence of the amino group introduces the possibility of competing hydrogen bond motifs, leading to a rich variety of crystal packing arrangements. acs.org

The introduction of substituents, such as a methyl group or a halogen atom as in this compound, can significantly influence the crystal packing. The size, shape, and electronic properties of the substituents can sterically hinder certain packing arrangements or introduce new intermolecular interactions, such as halogen bonding. psu.edu For instance, the similarity in volume between a methyl group and a chlorine atom has been explored in crystal engineering to produce isostructural crystals. psu.edu The study of how different substituents direct the self-assembly of aminobenzoic acids is an active area of research aimed at controlling the solid-state properties of these compounds. wikipedia.orggoogle.com

Computational Chemistry and Theoretical Investigations of 4 Amino 5 Iodo 2 Methylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic properties and predicting the chemical behavior of 4-Amino-5-iodo-2-methylbenzoic acid. These calculations provide a quantitative description of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G(d,p), are used to determine its optimized geometry and ground state properties. researchgate.net These studies reveal the bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

Parameter Predicted Value Significance
Dipole Moment High Indicates a polar molecule with significant charge separation, influencing solubility and intermolecular interactions.
HOMO-LUMO Gap Moderate A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) suggests higher chemical reactivity and lower kinetic stability. actascientific.com
Ionization Potential Moderate Relates to the energy required to remove an electron, indicating its susceptibility to oxidation.
Electron Affinity High Reflects the energy released upon gaining an electron, suggesting a propensity to act as an electron acceptor in certain reactions.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound would show regions of negative potential (red and yellow) and positive potential (blue).

Based on studies of similar molecules, the negative potential is expected to be concentrated around the oxygen atoms of the carboxylic acid group and to a lesser extent, the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. actascientific.comucl.ac.uk Conversely, the hydrogen atoms of the amino and hydroxyl groups, as well as the region around the iodine atom (due to the "sigma-hole" phenomenon in halogen bonding), would exhibit positive potential, indicating sites for nucleophilic attack. acs.org

Conformational Analysis and Energy Landscapes of Substituted Benzoic Acids

The presence of substituents on the benzoic acid ring, particularly the methyl and carboxylic acid groups, can lead to different spatial arrangements or conformations. Conformational analysis of substituted benzoic acids often reveals multiple stable or metastable conformers. ucl.ac.uk The rotation of the carboxylic acid group relative to the plane of the benzene (B151609) ring is a key conformational variable.

For this compound, steric hindrance between the methyl group at the 2-position and the carboxylic acid group at the 1-position likely forces the carboxylic acid group to be non-planar with the aromatic ring. researchgate.net Computational studies on 2-substituted benzoic acids have shown that this non-planarity can affect the molecule's electronic properties and acidity. researchgate.net The energy landscape would map the potential energy of the molecule as a function of these rotational degrees of freedom, identifying the lowest energy (most stable) conformers.

Reaction Pathway Modeling and Transition State Analysis for Derivatization

Computational modeling can be employed to explore the reaction pathways for the derivatization of this compound. This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. Such analyses provide insights into the reaction mechanisms and help predict the feasibility and kinetics of a given chemical transformation.

For instance, in derivatization reactions such as esterification of the carboxylic acid or acylation of the amino group, computational models can identify the most likely reaction coordinates and the associated energy barriers. nih.gov This information is invaluable for optimizing reaction conditions and predicting the formation of specific products. The electronic effects of the iodo, amino, and methyl substituents play a significant role in directing these reactions. scielo.org.za

Spectroscopic Property Prediction and Correlation with Experimental Data (NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. dergipark.org.tracs.org These predictions are based on the calculated electron density around each nucleus. By comparing the computed spectra with experimental results, the structural assignment of the molecule can be confirmed. nih.govacs.orgcomporgchem.com

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. dergipark.org.tr The characteristic vibrational modes, such as the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, and the C=O stretch, can be assigned based on these calculations. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum. researchgate.netsielc.com For this compound, TD-DFT calculations can help identify the π→π* and n→π* transitions responsible for its UV-Vis absorption, providing insight into its electronic structure and chromophoric properties. mdpi.comresearchgate.net

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Feature Corresponding Molecular Moiety
¹H NMR Chemical shifts for aromatic, methyl, amino, and carboxylic protons. Aromatic Ring, -CH₃, -NH₂, -COOH
¹³C NMR Chemical shifts for all carbon atoms in the molecule. Aromatic Ring, -CH₃, -COOH
IR Spectroscopy Vibrational bands for O-H, N-H, C-H, C=O, and C-I stretching and bending. -COOH, -NH₂, -CH₃, Aromatic Ring, C-I
UV-Vis Spectroscopy Absorption maxima corresponding to electronic transitions. Aromatic system and functional groups.

Supramolecular Interactions and Hydrogen Bonding Networks through Computational Methods

In the solid state, this compound is expected to form extensive supramolecular networks driven by intermolecular interactions, primarily hydrogen bonding. The carboxylic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of characteristic dimeric structures or chains. nih.govacs.org The amino group also participates in hydrogen bonding as a donor.

Computational studies on similar halogenated benzoic acids have highlighted the role of halogen bonding (in this case, involving the iodine atom) as a significant directional interaction in the crystal packing. nih.gov Molecular dynamics simulations and quantum theory of atoms in molecules (QTAIM) analysis can be used to investigate the strength and nature of these hydrogen and halogen bonds, providing a detailed picture of the supramolecular assembly. nih.govacs.org

Applications of 4 Amino 5 Iodo 2 Methylbenzoic Acid in Advanced Materials and Chemical Technologies

Role as a Synthetic Synthon for Specialty Chemicals and Fine Organic Intermediates

4-Amino-5-iodo-2-methylbenzoic acid serves as a highly versatile synthetic synthon, or building block, for creating complex specialty chemicals and fine organic intermediates. Its utility stems from the distinct reactivity of its three functional groups—the amino (-NH₂), iodo (-I), and carboxylic acid (-COOH) groups. This allows for a programmed, stepwise introduction of different molecular fragments.

The parent compound, 4-Amino-2-methylbenzoic acid, is a well-established intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. chemimpex.comontosight.ai The addition of an iodine atom to this structure at the 5-position significantly expands its synthetic potential. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This capability is crucial for constructing the complex molecular skeletons required for advanced materials and pharmacologically active molecules.

Furthermore, the amino group can be readily diazotized and converted into a wide range of other functional groups, while the carboxylic acid group can be transformed into esters, amides, or acid chlorides, providing additional pathways for molecular elaboration. This multi-faceted reactivity makes the compound an invaluable intermediate for producing functional chemicals used in sectors ranging from electronics to medicine. google.com

Precursor in the Development of Functional Organic Materials (e.g., polymers, dyes, sensors - non-biological)

The structural characteristics of this compound make it a suitable precursor for the development of non-biological functional organic materials. Its derivatives have found application in the production of polarizing films used in liquid crystal displays (LCDs), highlighting its relevance in the electronics industry. seemafinechem.com

The foundational structure of aminobenzoic acids has historically been used in the formulation of specialty azo dyes and as crosslinking agents for polymers. wikipedia.org By incorporating this compound into polymer chains or dye structures, material scientists can impart specific properties. The heavy iodine atom can influence properties such as refractive index, density, and X-ray absorption. The potential for this molecule to be integrated into conjugated polymer backbones through its amino and iodo functionalities opens avenues for creating novel materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Utilization in Supramolecular Chemistry and Crystal Engineering

Crystal engineering and supramolecular chemistry focus on designing and synthesizing solid-state structures with predictable and controllable architectures. This control is achieved by programming molecules to self-assemble through highly specific non-covalent interactions. This compound is an excellent candidate for such applications due to its capacity for forming multiple, directional intermolecular bonds.

The carboxylic acid group readily forms robust hydrogen bonds, often creating a "carboxylic acid/amino-pyrimidine synthon" when paired with a suitable partner molecule. nih.gov Simultaneously, the amino group can act as a hydrogen bond donor. Crucially, the iodine atom can participate in halogen bonding—a specific, directional interaction where the electropositive region on the iodine atom (the σ-hole) is attracted to a Lewis base, such as a nitrogen or oxygen atom in an adjacent molecule. nih.gov

Research on similar iodo-substituted benzoic acids has demonstrated that the interplay between hydrogen bonds (e.g., O–H⋯N and N–H⋯O) and halogen bonds (e.g., I⋯N) can be used to assemble molecules into extended one-dimensional chains and two-dimensional sheets with a high degree of predictability. nih.gov The strength of the halogen bond can even be tuned, for instance, by fluorinating the aromatic ring, which makes the iodine a stronger Lewis acid and results in shorter, stronger bonds. nih.gov This ability to precisely direct molecular assembly makes this compound a valuable tool for crystal engineers designing novel solid-state materials with tailored network topologies and properties.

Table 1: Intermolecular Interactions Involving Functional Groups of this compound This table is based on established principles of supramolecular chemistry and interactions observed in analogous structures.

Functional GroupPotential InteractionRole in AssemblyExample Bond
Carboxylic Acid (-COOH)Hydrogen BondingStrong, directional dimerization or chain formationO–H···O, O–H···N
Amino (-NH₂)Hydrogen BondingConnects primary motifs, acts as a donorN–H···O, N–H···N
Iodine (-I)Halogen BondingDirects long-range order, links synthonsC–I···N, C–I···O

Development of Analytical Methodologies for Complex Matrices (excluding basic compound identification)

The synthesis and purification of this compound and its subsequent use as an intermediate necessitate robust analytical methods to ensure purity and monitor reaction progress. High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this non-volatile, polar compound. Reverse-phase HPLC methods, likely using C18 columns with buffered mobile phases (e.g., acetonitrile-water with formic or acetic acid), would be standard for separating it from starting materials, by-products, and other impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, though it would require derivatization of the polar carboxylic acid and amino groups (e.g., through esterification and acylation) to increase volatility. While more complex, this would provide high-resolution separation and mass spectral data for definitive identification of trace impurities. Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective tool for qualitatively monitoring reaction progress in real-time. The availability of analytical data such as NMR, HPLC, and LC-MS for related compounds underscores the routine use of these techniques in quality control. bldpharm.comsigmaaldrich.com

While specific spectrophotometric assays for this compound are not widely documented in public literature, the molecule's structure lends itself to such analysis. The substituted benzene (B151609) ring constitutes a chromophore that absorbs ultraviolet (UV) light. A UV-Vis spectrophotometer could be used to quantify the compound in solution by measuring its absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. This method would be particularly useful for rapid quantification in quality control settings where the sample matrix is simple and well-defined. The development of such an assay would involve determining the optimal wavelength for measurement and creating a calibration curve using standards of known concentration.

Contributions to Green Chemistry and Sustainable Process Innovation

Green chemistry principles aim to design chemical processes that reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. jnj.commerck.com The production of halogenated benzoic acids, including related isomers like 5-iodo-2-methylbenzoic acid, has been a subject of such innovation.

Traditional iodination methods often require harsh conditions and stoichiometric reagents that generate significant waste. googleapis.com However, modern, greener processes have been developed. One patented method for producing 5-iodo-2-methylbenzoic acid utilizes the direct iodination of 2-methylbenzoic acid in the presence of a recyclable, microporous zeolite catalyst. google.com This process offers several advantages aligned with green chemistry:

Catalysis over Stoichiometry: It uses a catalyst that can be easily separated from the reaction mixture by filtration and reused, minimizing waste. google.com

High Atom Economy: The process is designed for high yield and selectivity, meaning more of the starting materials are converted into the desired product. google.com

Process Simplification: The simplified reaction and purification steps, such as direct crystallization from the reaction mixture, reduce energy consumption and the need for extensive solvent-based purification. google.com

By providing a more efficient and less wasteful synthetic route, these innovations contribute to the sustainable production of valuable chemical intermediates. researchgate.netamericanchemistry.com

Future Directions and Emerging Research Avenues for 4 Amino 5 Iodo 2 Methylbenzoic Acid Chemistry

Exploration of Novel Catalytic Transformations for Functionalization

The structural complexity of 4-Amino-5-iodo-2-methylbenzoic acid, featuring an amino group, a carboxylic acid, and an iodine atom on a benzene (B151609) ring, offers a rich platform for a variety of chemical modifications. Future research will likely focus on developing novel catalytic transformations to selectively functionalize this molecule, thereby creating a diverse library of derivatives with potentially valuable properties.

Palladium-catalyzed cross-coupling reactions are expected to remain a cornerstone for modifying the carbon-iodine bond. Methodologies like Suzuki, Stille, and Sonogashira couplings, which are already established for similar iodo-containing aromatic compounds, will be further refined for this specific substrate. researchgate.net The development of more active and selective palladium catalysts will be crucial to achieve high yields and functional group tolerance, especially given the presence of the potentially coordinating amino and carboxyl groups.

Beyond traditional cross-coupling, C-H bond activation is a rapidly evolving field that holds immense promise. acs.orgmdpi.comnih.govnih.govrsc.org Researchers are likely to explore transition-metal catalyzed C-H functionalization to introduce new substituents at the ortho and meta positions relative to the existing functional groups. This would open up new avenues for creating highly substituted and complex molecular architectures that are otherwise difficult to access. For instance, iridium-catalyzed C-H activation has shown success in the functionalization of other benzoic acid derivatives. acs.org

Photoredox catalysis is another exciting frontier. nih.govacs.orgnih.govresearchgate.netacs.org The use of visible light to initiate radical reactions offers a mild and powerful tool for functionalizing aryl iodides. nih.govnih.govresearchgate.netacs.org Future studies could explore the application of photoredox catalysis in combination with other catalytic systems, such as nickel catalysis, for reactions like trifluoromethylthiolation of the aryl iodide, which is a valuable modification in medicinal chemistry. acs.org

Catalytic TransformationPotential Functionalization SiteKey Advantages
Palladium-catalyzed Cross-CouplingCarbon-Iodine BondWell-established, versatile for C-C and C-heteroatom bond formation.
Transition Metal-catalyzed C-H ActivationC-H bonds on the aromatic ringAtom-economical, allows for late-stage functionalization.
Photoredox CatalysisCarbon-Iodine Bond and other sitesMild reaction conditions, unique reactivity pathways via radical intermediates.

Integration into Continuous Flow Chemistry Methodologies

The synthesis of fine chemicals and pharmaceutical intermediates is increasingly moving towards continuous flow chemistry to enhance safety, efficiency, and scalability. aiche.orgrsc.orgmdpi.com The integration of the synthesis and derivatization of this compound into continuous flow methodologies is a logical and promising future direction.

Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purities. For potentially hazardous reactions, such as those involving reactive intermediates or exothermic processes, the small reactor volumes in flow systems significantly enhance safety. The synthesis of advanced pharmaceutical intermediates often involves multi-step sequences, which can be streamlined in a continuous flow setup, minimizing manual handling and the isolation of intermediates. mdpi.com

Future research in this area will likely focus on developing robust and optimized flow protocols for the key synthetic steps involved in the production and modification of this compound. This includes the development of packed-bed reactors with immobilized catalysts for easier purification and catalyst recycling. Computational Fluid Dynamics (CFD) will play a crucial role in designing and optimizing these flow reactors to ensure efficient mixing and heat transfer. rsc.org

Feature of Continuous Flow ChemistryBenefit for this compound Chemistry
Enhanced SafetyMinimized risk for potentially hazardous reactions.
Improved Process ControlPrecise control over temperature, pressure, and residence time leading to higher yields and purity.
ScalabilitySeamless transition from laboratory-scale synthesis to industrial production.
AutomationReduced manual intervention and increased reproducibility.

Development of Advanced Sustainable Synthetic Routes and Biocatalytic Approaches

The principles of green chemistry are increasingly guiding synthetic strategies, and the future of this compound chemistry will undoubtedly involve the development of more sustainable synthetic routes. This includes the use of greener solvents, minimizing waste, and exploring biocatalytic methods.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical methods. mdpi.comrsc.orgresearchgate.netgoogle.comresearchgate.netacs.org For the synthesis of aminobenzoic acid derivatives, enzymes such as aminomutases and ammonia lyases are being explored. researchgate.net Future research could focus on discovering or engineering enzymes that can regioselectively introduce the amino or iodo group onto the 2-methylbenzoic acid scaffold. Whole-cell biocatalysis, where entire microorganisms are used as catalysts, could also be employed to produce the target molecule from simple and renewable feedstocks. researchgate.net

Furthermore, the development of synthetic routes that minimize the use of hazardous reagents and solvents will be a key focus. This could involve exploring solvent-free reaction conditions or the use of more environmentally friendly solvents like water or supercritical fluids. The design of synthetic pathways with high atom economy, where most of the atoms from the reactants are incorporated into the final product, will also be a priority.

Expansion into Novel Material Science Applications with Tailored Properties

The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of novel materials with tailored properties.

One promising area is the development of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. wikipedia.orgbldpharm.com The carboxylic acid group of this compound can act as a linker to coordinate with metal ions, while the amino and iodo groups can be used to tune the properties of the resulting MOF, such as its porosity, catalytic activity, or sensing capabilities. scientific.netnih.govwikipedia.org For example, the amino group could be post-synthetically modified to introduce new functionalities within the MOF pores.

Another potential application is in the field of conducting polymers. Polyaniline and its derivatives are well-known conducting polymers, and the amino group in this compound provides a handle for its incorporation into polymer chains. google.comrsc.orgwikipedia.orgacs.orgrsc.org The presence of the iodo and methyl groups could influence the electronic and morphological properties of the resulting polymer, potentially leading to materials with enhanced conductivity or processability. rsc.orgrsc.org

Material ClassRole of this compoundPotential Properties and Applications
Metal-Organic Frameworks (MOFs)Organic LinkerGas storage, catalysis, chemical sensing.
Conducting PolymersMonomer or Co-monomerElectronic devices, sensors, corrosion protection.

Synergistic Approaches Combining Computational and Experimental Chemistry for Design and Discovery

The synergy between computational and experimental chemistry is revolutionizing the way new molecules and materials are designed and discovered. researchgate.netjddhs.comnih.gov For this compound, this integrated approach will be instrumental in accelerating research and development.

Computational methods, such as Density Functional Theory (DFT), can be used to predict the reactivity and electronic properties of the molecule, providing insights into its behavior in different chemical reactions. nih.govniscair.res.inresearchgate.netrsc.orgresearchgate.net This can help in the rational design of new catalysts and the optimization of reaction conditions. For instance, DFT studies can elucidate the mechanism of C-H activation or predict the most favorable sites for functionalization. mdpi.comacs.org

In the context of drug discovery, computational tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling can be used to predict the biological activity of derivatives of this compound. researchgate.netnih.govmdpi.comnih.gov This allows for the virtual screening of large libraries of compounds, prioritizing the most promising candidates for experimental synthesis and testing. This synergistic approach significantly reduces the time and cost associated with the discovery of new therapeutic agents. researchgate.netjddhs.com

The combination of computational modeling with experimental validation will be a powerful engine for innovation in the chemistry of this compound, enabling the targeted design of new molecules and materials with desired properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 4-Amino-5-iodo-2-methylbenzoic acid, considering substituent directing effects?

  • Methodology :

  • Step 1 : Start with 2-methylbenzoic acid as the core structure. Introduce the amino group at the 4-position via nitration (HNO₃/H₂SO₄) followed by reduction (Fe/HCl or catalytic hydrogenation) .
  • Step 2 : Iodinate the 5-position using electrophilic iodination (e.g., I₂/HIO₃ in H₂SO₄ or N-iodosuccinimide with a Lewis acid). The methyl group at the 2-position is a meta-director, while the amino group at 4 directs ortho/para, favoring iodination at the 5-position .
  • Step 3 : Optimize reaction conditions (temperature, solvent) to minimize side products like di-iodination or oxidation of the amino group .
    • Validation : Confirm regiochemistry via NMR (e.g., NOE experiments) and mass spectrometry .

Q. What purification techniques ensure high purity (>98%) for this compound in biochemical studies?

  • Recrystallization : Use polar solvents (ethanol/water mixtures) to exploit solubility differences. For example, dissolve the crude product in hot ethanol and slowly add water to induce crystallization .
  • Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane. Monitor fractions via TLC (Rf ~0.5 in 1:1 hexane/EtOH) .
  • Purity Assessment : Validate using HPLC (C18 column, UV detection at 254 nm) and elemental analysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts or melting points) between batches be systematically resolved?

  • Root Cause Analysis :

  • Batch Variability : Trace impurities (e.g., residual solvents or unreacted precursors) may alter melting points. Compare DSC thermograms to identify polymorphic forms .
  • NMR Discrepancies : Deuterated solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or pH-dependent protonation of the amino group can shift signals. Standardize solvent conditions and record pH .
    • Resolution : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Cross-validate with IR spectroscopy (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. What mechanistic insights explain the reactivity of the iodine substituent in cross-coupling reactions?

  • Reactivity Profile :

  • The C–I bond is susceptible to Ullmann coupling (Cu catalysis) or Suzuki-Miyaura reactions (Pd catalysts) due to its moderate bond strength. The methyl and amino groups may sterically hinder coupling at the 2- and 4-positions, favoring reactions at iodine .
    • Case Study : In a Pd-catalyzed coupling, use This compound with aryl boronic acids to synthesize biaryl derivatives. Monitor reaction progress via GC-MS and isolate products via acid-base extraction .

Q. How does the methyl group at the 2-position influence the compound’s acidity and solubility?

  • Acidity : The methyl group is electron-donating, reducing the acidity of the benzoic acid (pKa ~4.5 vs. ~2.5 for unsubstituted benzoic acid). Titrate with NaOH (0.1M) to determine exact pKa .
  • Solubility : The methyl group enhances lipophilicity, reducing water solubility. Use DMSO or DMF for stock solutions in biological assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.